TPT-260 dihydrochloride is a small molecule identified as a pharmacological chaperone of retromer, a protein complex involved in endosomal trafficking. [, ] While its precise source is not explicitly stated in the provided literature, its use primarily lies in preclinical research, particularly in the context of Alzheimer's disease (AD). [, ] TPT-260 dihydrochloride's role in scientific research revolves around its ability to stabilize retromer, enhancing its function and potentially mitigating endosomal dysfunction, a hallmark of AD. []
Elucidating Detailed Mechanism: Further research is needed to fully understand the precise molecular mechanisms underlying TPT-260 dihydrochloride's interaction with retromer and its downstream effects on endosomal trafficking. [] This knowledge would be crucial for optimizing its therapeutic potential and identifying potential off-target effects.
Exploring Therapeutic Applications: Expanding preclinical studies to further investigate the efficacy of TPT-260 dihydrochloride in different AD models and exploring its potential in other neurological disorders characterized by endosomal dysfunction could pave the way for clinical trials. []
TPT-260 Dihydrochloride, also known by its chemical identifier CAS 2076-91-7, is a thiophene thiourea derivative that has garnered attention for its potential applications in neuroprotection. This compound functions primarily as a chaperone, stabilizing the retromer complex, which plays a crucial role in intracellular trafficking and the prevention of neurodegenerative processes associated with diseases such as Alzheimer's disease . TPT-260 is primarily utilized in research settings, particularly in studies focused on cellular mechanisms and neurobiology.
TPT-260 Dihydrochloride is classified under the category of small organic molecules, specifically thiourea derivatives. It is commercially available from various suppliers, including MedChemExpress and APExBIO, and is primarily used for research purposes rather than clinical applications. The compound's molecular formula is C10H10Cl2N2S, with a molecular weight of approximately 260.00 g/mol .
The synthesis of TPT-260 Dihydrochloride typically involves the reaction of thiophene derivatives with thiourea under controlled conditions to yield the desired product. While specific synthetic routes may vary among laboratories, common methods include:
The exact conditions (temperature, solvent choice, reaction time) can significantly influence the yield and purity of TPT-260. Optimization of these parameters is essential for achieving high-quality results.
TPT-260 Dihydrochloride features a unique molecular structure characterized by a thiophene ring connected to a thiourea moiety. This configuration contributes to its biological activity and interaction with cellular components.
TPT-260 Dihydrochloride participates in various chemical reactions that are significant for its biological function:
The binding affinity (Kd) of TPT-260 for the retromer complex has been reported to be approximately 5 µM, indicating a strong interaction that enhances its functional role in cellular processes .
TPT-260 Dihydrochloride functions primarily through its action as a molecular chaperone. By stabilizing the retromer complex, it facilitates proper intracellular trafficking and prevents the accumulation of misfolded proteins that can lead to neurodegenerative diseases. The mechanism can be summarized as follows:
TPT-260 Dihydrochloride has several scientific applications:
TPT-260 Dihydrochloride (NSC 55712; CAS 2076-91-7), a thiourea derivative with the molecular formula C~8~H~14~Cl~2~N~4~S~3~, functions as a pharmacological chaperone targeting the retromer complex—a critical regulator of endosomal trafficking. Its molecular weight is 333.32 g/mol, typically appearing as a light yellow crystalline solid with solubility in DMSO (≥100 mg/mL) and water (≥33.33 mg/mL) [1] [8] [9]. This section details its mechanisms in retromer stabilization and functional enhancement.
TPT-260 binds the retromer’s cargo-selective complex (CSC), composed of VPS26, VPS29, and VPS35 subunits, at the interface between VPS35 and VPS29. This binding increases the complex’s thermal stability, with a dissociation constant (K~d~) of ~5 μM [9]. Biophysical analyses confirm that TPT-260 significantly elevates the melting temperature (T~m~) of the CSC by 6–8°C, directly counteracting thermal denaturation in vitro [4] [7]. In human induced pluripotent stem cell (hiPSC)-derived cortical neurons, treatment with TPT-260 (≥1 μM) elevates VPS26B protein levels by >40% through reduced proteasomal degradation, indicating enhanced complex integrity [2] [4]. This stabilization preserves the retromer’s tubular membrane deformation capabilities, essential for cargo sorting.
Table 1: Thermal Stabilization of Retromer Subunits by TPT-260 Dihydrochloride
Retromer Subunit | ΔT~m~ (°C) | K~d~ (μM) | Cellular Effect |
---|---|---|---|
VPS35-VPS29 interface | +6.5 | ~5.0 | Enhanced complex assembly |
VPS26B | +7.2 | N/A | 40% increased expression |
Full CSC | +8.1 | N/A | Reduced ubiquitination |
The VPS10 domain of SORL1 (Sortilin-Related Receptor 1) interacts with retromer to direct cargo away from degradative pathways. TPT-260 rescues pathological phenotypes in hiPSC-derived neurons harboring AD-linked SORL1 variants:
Table 2: Pathogenic SORL1 Variants and Response to TPT-260
SORL1 Variant | Domain | TPT-260 Efficacy | Key Pathogenic Mechanism |
---|---|---|---|
E270K | VPS10 | Moderate | Impaired APP binding |
Y141C | VPS10 | High | Misfolded ligand-binding pocket |
G511R | VPS10 | High | Disrupted retromer coupling |
Haploinsufficiency | N/A | High | 50% SORLA expression loss |
TPT-260 rectifies core retromer-mediated trafficking defects:
Table 3: Retromer-Dependent Trafficking Pathways Modulated by TPT-260
Trafficking Pathway | Cargo | TPT-260 Effect | Functional Outcome |
---|---|---|---|
Endosome-to-Golgi | CI-MPR | Enhanced retrieval | Lysosomal enzyme sorting |
Endosome-to-PM | GLUT1 | 2.5× increased recycling | Glucose uptake restoration |
Endosome avoidance | APP | 35% reduction in endosomal retention | Aβ secretion ↓ 45% |
Microglial signaling | NF-κB | Nuclear translocation ↓ 60% | IL-1β/TNF-α suppression |
Table 4: Chemical Properties of TPT-260 Dihydrochloride and Related Compounds
Compound Name | Synonyms | CAS Number | Molecular Formula |
---|---|---|---|
TPT-260 Dihydrochloride | NSC 55712; TPU-260 | 2076-91-7 | C~8~H~14~Cl~2~N~4~S~3~ |
Retromer complex | VPS35-VPS26-VPS29 | N/A | Protein complex |
SORLA | SORL1; LR11 | 602005 | Protein |
Amyloid-β | Aβ | N/A | Peptide |
Table 5: Key Biomarkers of Retromer Function Modulated by TPT-260
Biomarker | Assay | Change with TPT-260 | Biological Significance |
---|---|---|---|
VPS26B | Western blot | ↑ 40% | Retromer stability |
Early endosome size | EEA1 immunofluorescence | ↓ 30% | Endosomal pathology rescue |
Aβ~40~ | ELISA | ↓ 45% | Amyloidogenic processing |
p-TAU | Immunostaining | ↓ 38% | Tauopathy mitigation |
NLRP3 | qPCR | ↓ 60% | Inflammasome suppression |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: